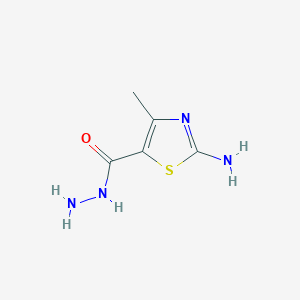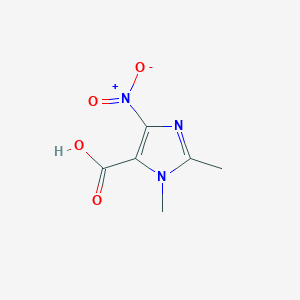
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazol-3-ylamin
Übersicht
Beschreibung
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is a useful research compound. Its molecular formula is C8H16N4 and its molecular weight is 168.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittel- und Gen-Delivery-Systeme
Die Verbindung wurde bei der Entwicklung von Nanocarrier-Systemen für die Arzneimittel- und Gen-Delivery eingesetzt. Diese Systeme können gleichzeitig Antikrebsmittel und Nukleinsäuren transportieren, die typischerweise unterschiedliche physiko-chemische Eigenschaften aufweisen, was ihre gemeinsame Verabreichung schwierig macht. Die Verwendung dieser Verbindung in amphiphilen Blockcopolymer-Micellen hat gezeigt, dass sie das Potenzial hat, die Krebstherapie durch den synergistischen Effekt der kombinierten Verabreichung von Medikamenten und Genen zu verbessern .
Polymerbasierte Nanocarrier
Im Bereich der Polymerwissenschaften dient die Verbindung als Baustein für die Herstellung von biokompatiblen und biologisch abbaubaren polymerbasierten Nanocarrier. Diese Nanocarrier sind mit fein abgestimmter Zusammensetzung, Funktionalität und Eigenschaften für gezielte Therapien konzipiert . Die präzise Gestaltung und Herstellung dieser Materialien ist entscheidend für ihre Anwendung bei der Abgabe biologisch aktiver Makromoleküle.
Atomtransfer-Radikalpolymerisation (ATRP)
Diese Verbindung wird als Ligand in der Atomtransfer-Radikalpolymerisation verwendet. ATRP ist eine Methode zur Herstellung von telechelen Polymeren, die reaktive Endgruppen aufweisen, die für verschiedene Anwendungen weiter modifiziert werden können. Die Rolle der Verbindung in der ATRP unterstreicht ihre Bedeutung bei der Synthese von Polymeren mit präzisem Molekulargewicht und Architektur .
Bildung von Komplexen mit Metallen der Gruppe 1
Als tripodaler Polyaminligand bildet die Verbindung Komplexe mit Metallen der Gruppe 1. Diese Komplexe werden in alkalimetallvermittelten synthetischen Anwendungen eingesetzt, die für die Synthese verschiedener organischer Verbindungen wichtig sind .
Makrocyclisierungsprozesse
Die Verbindung ist an Makrocyclisierungsprozessen beteiligt und reagiert mit tripodalen Estern in Methanol unter Bildung von tricyclischen Cryptanden. Diese Cryptanden finden Anwendung in der Host-Gast-Chemie, wo sie Ionen oder Moleküle selektiv binden und transportieren können .
Antioxidative und entzündungshemmende Arzneimittelformulierungen
In pharmazeutischen Formulierungen wurde die Verbindung zur Beladung von antioxidativen und entzündungshemmenden Arzneimitteln wie Quercetin in nano-sized Micellen verwendet. Diese mit Arzneimitteln beladenen Nanopartikel werden dann verwendet, um Micelleplexe durch elektrostatische Wechselwirkungen mit DNA zu bilden, was einen neuartigen Ansatz für Arzneimittel-Delivery-Systeme darstellt .
Synthetische Zwischenstufe
Die verwandte Verbindung, 2-Dimethylaminoethylchloridhydrochlorid, wird häufig als Zwischenprodukt in der organischen Synthese eingesetzt. Es dient als Ausgangsreagens für die Synthese verschiedener Pharmazeutika, was die Rolle der umfassenderen Familie von Verbindungen in der medizinischen Chemie zeigt .
Biokompatible Polymere für therapeutische Anwendungen
Schließlich werden Derivate der Verbindung verwendet, um biokompatible Polymere für therapeutische Anwendungen zu erzeugen. Diese Polymere sind für spezifische Wechselwirkungen mit biologischen Systemen zugeschnitten, was sie für Anwendungen wie die Gewebezüchtung und regenerative Medizin geeignet macht .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate] (pdmaema), have been studied for their potential applications in drug delivery systems or as nanoreactors .
Mode of Action
Pdmaema, a similar compound, has been shown to form polymersomes in aqueous solutions . These polymersomes can respond to changes in pH and temperature, making them potentially useful for targeted drug delivery .
Biochemical Pathways
It’s worth noting that pdmaema-based polymers have been used to form micelleplexes through electrostatic interactions with dna . This suggests that the compound could potentially interact with genetic material, affecting the transcription and translation processes.
Result of Action
Similar compounds have been shown to form polymersomes that can deliver drugs to specific targets . This suggests that the compound could potentially be used to enhance the efficacy of drug delivery.
Action Environment
The action of this compound can potentially be influenced by environmental factors such as pH and temperature . For instance, PDMAEMA-based polymers have been shown to respond to changes in these conditions, which could affect the stability and efficacy of the compound .
Biochemische Analyse
Biochemical Properties
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which is used in gene delivery systems . The nature of these interactions often involves electrostatic interactions and hydrogen bonding, which facilitate the binding of the compound to its target biomolecules.
Cellular Effects
The effects of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the cellular uptake and cytosolic availability of small interfering RNA (siRNA), thereby promoting RNA interference in HeLa-Luc cells . This indicates its potential in gene therapy and other biomedical applications.
Molecular Mechanism
At the molecular level, 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with DNA and other nucleic acids suggests its role in modulating gene expression . Additionally, its interaction with enzymes involved in metabolic pathways can lead to changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced gene delivery and improved cellular function. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) suggests its role in modulating metabolic activity through gene delivery systems . These interactions can lead to changes in the levels of specific metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-7-6-8(9)12(10-7)5-4-11(2)3/h6H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHAOJRAMLILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374357 | |
| Record name | 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-22-2 | |
| Record name | 5-Amino-N,N,3-trimethyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 685892-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide](/img/structure/B1620562.png)


![17-(4-Ethoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B1620567.png)
![2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B1620568.png)

![6-Chloro-2-(6-chloro-3-oxobenzo[B]thien-2(3H)-ylidene)benzo[B]thiophene-3(2H)-one](/img/structure/B1620571.png)






